

Acid Red 13: An Evaluation for Fluorescence Microscopy Applications

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Compound of Interest

Compound Name: Acid Red 13

Cat. No.: B1582160

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A comprehensive review of available data indicates that **Acid Red 13** (C.I. 16045), also known as Fast Red E, is not a conventional or well-characterized fluorophore for fluorescence microscopy. While it possesses colorimetric properties utilized in textile and other industries, its specific spectral characteristics required for fluorescence imaging are not documented in readily available scientific literature. This guide summarizes the known properties of **Acid Red 13** and clarifies common points of confusion with other similarly named compounds.

Chemical and Physical Properties of Acid Red 13

Acid Red 13 is a sulfonated monoazo dye. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CI Name	Acid Red 13, C.I. 16045	[1][2]
Synonyms	Fast Red E	[3][4][5][6]
CAS Number	2302-96-7	[1][2][3][4][7]
Molecular Formula	C ₂₀ H ₁₂ N ₂ Na ₂ O ₇ S ₂	[1][2][3][4]
Molecular Weight	502.42 g/mol	[3][4][7]
Appearance	Dark red to dark purple crystalline powder	[3]
Solubility	Soluble in water (cherry red solution), slightly soluble in ethanol	[1][2][3]

Spectral Properties: A Critical Lack of Fluorescence Data

The primary application of a dye in fluorescence microscopy hinges on its ability to absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). While **Acid Red 13** has a known absorption maximum, crucial data regarding its fluorescence emission is absent from the reviewed literature.

Spectral Property	Value	Reference
Absorption Maximum (λ_{max})	505 nm (in 0.02 M ammonium acetate solution)	[3][4]
Emission Maximum (λ_{em})	Not reported	
Molar Extinction Coefficient (ϵ)	Not reported	
Fluorescence Quantum Yield (Φ_f)	Not reported	
Stokes Shift	Not determinable	
Photostability	Not reported	

Some azo dyes are known to exhibit fluorescence, which can be sensitive to their environment and binding to biomolecules.[3][4] However, without quantitative data on quantum yield and photostability, the potential brightness and suitability of **Acid Red 13** for the demanding conditions of fluorescence microscopy cannot be assessed.

Distinction from Similarly Named Dyes

A significant point of confusion arises from the similarity in names with other dyes that are used in microscopy, but which are chemically distinct from **Acid Red 13**.

- Nuclear Fast Red (C.I. 60760): This is an anthraquinone dye, not an azo dye.[8] It is commonly used as a red counterstain for nuclei in histology and immunohistochemistry.[8][9][10] While primarily a chromogenic stain, its use in fluorescence has been noted.
- Fast Red: This name is often associated with chromogenic substrates for the enzyme alkaline phosphatase (AP), such as Fast Red TR/Naphthol AS-MX. When acted upon by AP, these substrates produce a bright red, fluorescent precipitate.[3] This is an indirect method of fluorescence detection, reliant on an enzymatic reaction.

It is crucial for researchers to verify the Colour Index (C.I.) number and CAS number to ensure they are using the correct compound for their intended application.

Use of Sulfonated Azo Dyes in Microscopy

While **Acid Red 13** itself lacks documentation in fluorescence microscopy, other sulfonated azo dyes have been used in specialized microscopy techniques. For instance, their ability to bind to oriented protein structures, like collagen in tendons, allows for the analysis of molecular arrangement using polarized light microscopy.^{[11][12]} This application, however, relies on the dichroic properties of the oriented dye molecules, not on their fluorescence.

Experimental Protocols and Visualizations: Not Applicable

Due to the absence of any documented use of **Acid Red 13** in fluorescence microscopy, it is not possible to provide experimental protocols for cell or tissue staining. Similarly, without knowledge of its biological targets or pathways it might illuminate, the creation of signaling pathway or workflow diagrams would be purely speculative and scientifically unfounded.

The logical workflow for evaluating a potential fluorophore is outlined below. For **Acid Red 13**, the process halts at the initial characterization stage due to missing data.

Caption: Evaluation workflow for a potential fluorescent probe.

Conclusion

For researchers, scientists, and drug development professionals seeking a red fluorescent dye, **Acid Red 13** is not a viable candidate based on current public-domain information. Its critical fluorescence properties are uncharacterized, and no established protocols for its use in fluorescence microscopy exist. The risk of confusion with other histochemical reagents like Nuclear Fast Red is high. It is recommended to select a well-characterized red fluorophore from the many commercially available options with proven performance in fluorescence microscopy applications.

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